molecular formula C5H6ClN3O2 B1421642 2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide CAS No. 1181505-87-2

2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide

Cat. No.: B1421642
CAS No.: 1181505-87-2
M. Wt: 175.57 g/mol
InChI Key: RINLFGPEMHFXGM-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is a chemical compound belonging to the class of oxadiazoles, which are heterocyclic compounds containing nitrogen and oxygen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide typically involves the reaction of 3-methyl-1,2,4-oxadiazol-5-amine with chloroacetyl chloride in the presence of a suitable base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow chemistry techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

  • Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Amines or other reduced forms of the compound.

  • Substitution Products: Different derivatives formed by replacing the chloro group with various nucleophiles.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

  • Biology: It has been investigated for its biological activity, including antimicrobial and antifungal properties.

  • Medicine: The compound has shown promise in preclinical studies for its potential use as an anticancer agent.

  • Industry: It is utilized in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological activity. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

2-Chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide is similar to other oxadiazole derivatives, such as 2-(1,2,4-oxadiazol-5-yl)anilines and 2-chloro-3-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine. These compounds share the oxadiazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

2-chloro-N-(3-methyl-1,2,4-oxadiazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O2/c1-3-7-5(11-9-3)8-4(10)2-6/h2H2,1H3,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINLFGPEMHFXGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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